molecular formula C7H14FNO B1531731 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol CAS No. 1823649-94-0

2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol

Cat. No. B1531731
M. Wt: 147.19 g/mol
InChI Key: LOQGBTUFVBMCTA-UHFFFAOYSA-N
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Description

“2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol” is a chemical compound that is used extensively in scientific research due to its unique properties1. This compound finds applications in various fields, from drug discovery to material science, offering boundless possibilities for groundbreaking advancements1.



Synthesis Analysis

The synthesis of “2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol” is not explicitly mentioned in the search results. However, related compounds such as “2-Bromo-1-(pyrrolidin-1-yl)ethan-1-one” are available2, which might suggest potential synthetic routes.



Molecular Structure Analysis

The molecular structure of “2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol” is not directly provided in the search results. However, the molecular formula of a related compound, “2-(pyrrolidin-1-yl)ethan-1-ol”, is given as C6H13NO3. This might provide some insights into the molecular structure of the compound .



Chemical Reactions Analysis

The specific chemical reactions involving “2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol” are not detailed in the search results. However, it is known that this compound is an intermediate useful for the synthesis of estrogen receptor modulating compounds4.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol” are not detailed in the search results. However, it is known that this compound is a versatile chemical compound used extensively in scientific research due to its unique properties1.


Scientific Research Applications

Organic Synthesis and Chemical Properties

  • A study on synthesis techniques and molecular structures has been conducted, revealing insights into the crystal and molecular structure of related compounds. This research contributes to the understanding of chemical properties and synthesis processes of fluorinated organic compounds (Percino et al., 2006).
  • Electrooptic film fabrication using pyrrole-pyridine-based dibranched chromophore architecture highlights the impact of molecular architecture on thin-film microstructure and optical/electrooptic responses, showcasing the application of such compounds in material science (Facchetti et al., 2006).

Material Science and Polymer Chemistry

  • Research on self-doping conductive properties of poly-3-(2-ethane carboxylate) pyrrole demonstrates the significance of geometric structures in conducting polymer materials, offering potential applications in electronics and material science (Wang et al., 1995).
  • The synthesis of cadmium(II) Schiff base complexes aimed at corrosion inhibition on mild steel introduces applications of pyrrolidin-based compounds in corrosion protection, bridging the gap between coordination chemistry and materials engineering (Das et al., 2017).

Analytical Chemistry

  • A pyrrolidine constrained bipyridyl-dansyl fluoroionophore serves as a selective chemosensor for Al(3+), exemplifying the utility of such compounds in the development of selective and sensitive analytical tools for metal ion detection (Maity & Govindaraju, 2010).

Safety And Hazards

The safety and hazards associated with “2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol” are not explicitly mentioned in the search results. However, it is always important to handle chemical compounds with care and appropriate safety measures.


Future Directions

The future directions of “2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol” are not explicitly mentioned in the search results. However, given its extensive use in scientific research and its applications in various fields, from drug discovery to material science1, it is likely that this compound will continue to be a focus of research and development in the future.


Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive analysis, please refer to scientific literature or consult with a subject matter expert.


properties

IUPAC Name

2-[3-(fluoromethyl)pyrrolidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO/c8-5-7-1-2-9(6-7)3-4-10/h7,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQGBTUFVBMCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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